molecular formula C11H10OS2 B14723084 2-Benzoylmethylene-1,3-dithiolane

2-Benzoylmethylene-1,3-dithiolane

Cat. No.: B14723084
M. Wt: 222.3 g/mol
InChI Key: VCHBEZQCHRGNJT-UHFFFAOYSA-N
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Description

2-Benzoylmethylene-1,3-dithiolane is an organic compound characterized by a dithiolane ring structure with a benzoylmethylene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoylmethylene-1,3-dithiolane typically involves the reaction of benzoylmethylene chloride with 1,3-propanedithiol in the presence of a base. The reaction proceeds through the formation of a thioacetal intermediate, which cyclizes to form the dithiolane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Benzoylmethylene-1,3-dithiolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the dithiolane ring to a dithiol or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the benzoylmethylene group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dithiols or thiols.

    Substitution: Various substituted benzoylmethylene derivatives.

Scientific Research Applications

2-Benzoylmethylene-1,3-dithiolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Benzoylmethylene-1,3-dithiolane involves its ability to undergo various chemical transformations. The dithiolane ring can act as a nucleophile or electrophile, depending on the reaction conditions. The benzoylmethylene group can participate in conjugate addition or substitution reactions, making the compound versatile in organic synthesis.

Comparison with Similar Compounds

    1,3-Dithiane: Similar to 1,3-dithiolane but with a different ring structure.

    1,3-Dithiolane-2-thione: Contains a thione group instead of a methylene group.

    2-Benzoylmethylene-1,3-dithiane: Similar structure but with a dithiane ring.

Uniqueness: 2-Benzoylmethylene-1,3-dithiolane is unique due to its specific combination of a benzoylmethylene group and a dithiolane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C11H10OS2

Molecular Weight

222.3 g/mol

IUPAC Name

2-(1,3-dithiolan-2-ylidene)-1-phenylethanone

InChI

InChI=1S/C11H10OS2/c12-10(8-11-13-6-7-14-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2

InChI Key

VCHBEZQCHRGNJT-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=CC(=O)C2=CC=CC=C2)S1

Origin of Product

United States

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